molecular formula C20H12Br2N2O4 B285924 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide

Número de catálogo B285924
Peso molecular: 504.1 g/mol
Clave InChI: CSTOPWNLMNNKGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide, also known as DBIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factors, c-Myc and Max, and has been shown to have promising anti-cancer properties.

Mecanismo De Acción

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide inhibits the protein-protein interaction between c-Myc and Max, which is required for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also induces the expression of genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the metastasis of cancer cells, indicating its potential as an anti-metastatic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also has minimal toxicity in normal cells, allowing for the study of its anti-cancer properties without significant side effects. However, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has limitations, including its low solubility in water and its relatively high cost.

Direcciones Futuras

For 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the identification of biomarkers that predict the response to 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide treatment could enhance its clinical utility. Overall, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has significant potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.

Métodos De Síntesis

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 2,4-dibromophenol with 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to form 2-(2,4-dibromophenoxy)-N-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. This intermediate is then reacted with 1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-carboxylic acid to produce the final product, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide.

Aplicaciones Científicas De Investigación

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the transcriptional activity of c-Myc, a protein that is frequently overexpressed in cancer cells and is associated with poor prognosis.

Propiedades

Fórmula molecular

C20H12Br2N2O4

Peso molecular

504.1 g/mol

Nombre IUPAC

2-(2,4-dibromophenoxy)-N-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide

InChI

InChI=1S/C20H12Br2N2O4/c21-12-7-8-16(15(22)9-12)28-10-17(25)23-24-19(26)13-5-1-3-11-4-2-6-14(18(11)13)20(24)27/h1-9H,10H2,(H,23,25)

Clave InChI

CSTOPWNLMNNKGZ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br

SMILES canónico

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.